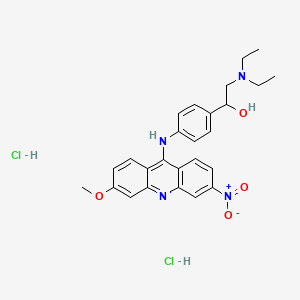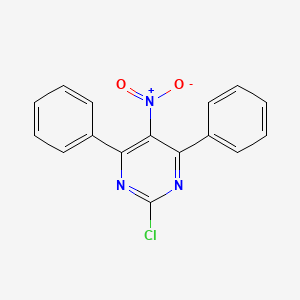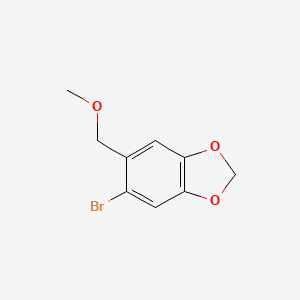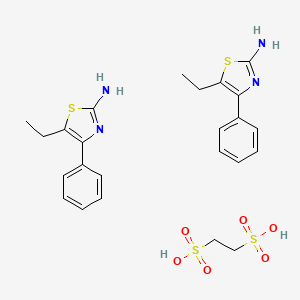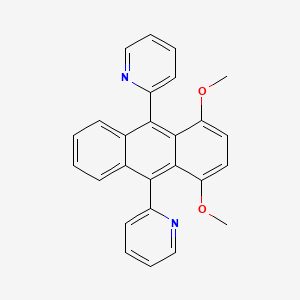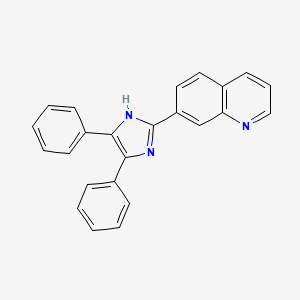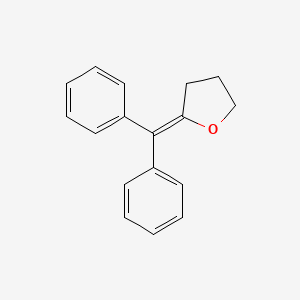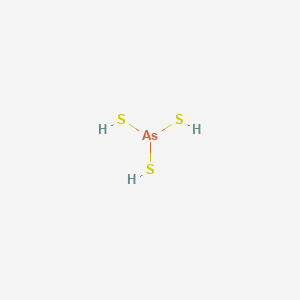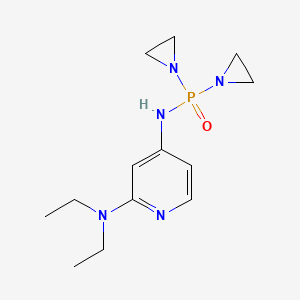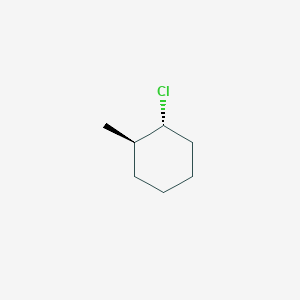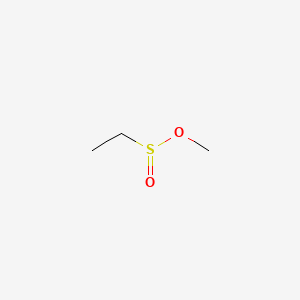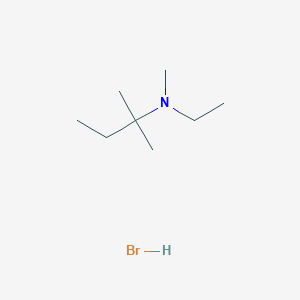
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is an organic compound with the molecular formula C8H20NBr It is a derivative of butylamine, characterized by the presence of dimethyl and ethyl groups attached to the nitrogen atom, and a hydrobromide salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide typically involves the alkylation of butylamine. One common method is the reaction of butylamine with ethyl bromide and dimethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where butylamine, ethyl bromide, and dimethyl sulfate are fed into the reactor along with a base. The reaction mixture is then processed to separate the desired product from by-products and unreacted starting materials. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Butylamine: A simpler amine with a similar structure but lacking the dimethyl and ethyl groups.
N,N-Dimethylbutylamine: Similar structure but without the ethyl group.
Ethylbutylamine: Similar structure but without the dimethyl groups.
Uniqueness
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is unique due to the presence of both dimethyl and ethyl groups attached to the nitrogen atom, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
33326-94-2 |
|---|---|
Fórmula molecular |
C8H20BrN |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
N-ethyl-N,2-dimethylbutan-2-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-6-8(3,4)9(5)7-2;/h6-7H2,1-5H3;1H |
Clave InChI |
CETKOUIKQTYLQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)N(C)CC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



